3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid
Description
3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxy group at position 5 and a 3-aminocarbonylphenyl substituent at position 2. This compound’s structure combines aromaticity with polar functional groups, making it a candidate for diverse applications, including pharmaceutical intermediates or bioactive molecules.
Properties
IUPAC Name |
3-(3-carbamoylphenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(16)6-10/h1-7,16H,(H2,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIIWSCHVQMSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689861 | |
| Record name | 3'-Carbamoyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258619-05-4 | |
| Record name | 3'-Carbamoyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by reduction to introduce the aminocarbonyl group. The hydroxy group can be introduced through hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and selective reduction processes are often employed to achieve the desired product efficiently.
Types of Reactions:
Oxidation: The hydroxy group in 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid can undergo oxidation to form quinones.
Reduction: The aminocarbonyl group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
**Common
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular properties, and biological activities:
Functional Group Impact on Properties
- Electron-Withdrawing vs. Chlorine substituents (e.g., in 3-(3,5-dichlorophenyl)-5-hydroxybenzoic acid) increase lipophilicity and acidity (pKa ~2.5) compared to AHBA (pKa ~2.8) . BOC-protected amino groups (e.g., 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid) improve stability during synthetic processes but require deprotection for bioactivity .
Research Findings and Data
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